molecular formula C8H22S2Si2 B1295004 1,2-Ethanedithiobis(trimethylsilane) CAS No. 51048-29-4

1,2-Ethanedithiobis(trimethylsilane)

Cat. No.: B1295004
CAS No.: 51048-29-4
M. Wt: 238.6 g/mol
InChI Key: CBRFJNLREFDKBD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used for the kinetic, regioselective thioacetalization of carbonyl compounds . This suggests that its primary targets could be carbonyl compounds.

Mode of Action

Ethylenedithiobis(trimethylsilane) interacts with its targets (carbonyl compounds) through a process known as thioacetalization . This reaction involves the conversion of a carbonyl group into a thioacetal, which can serve as a protective group in organic synthesis.

Result of Action

The molecular and cellular effects of Ethylenedithiobis(trimethylsilane)'s action primarily involve the transformation of carbonyl compounds into thioacetals . This can have various downstream effects depending on the specific carbonyl compound involved and the context in which the reaction occurs.

Action Environment

The action, efficacy, and stability of Ethylenedithiobis(trimethylsilane) can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored under inert gas and in a cool, well-ventilated place .

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanedithiobis(trimethylsilane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted organosilicon compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Ethanedithiobis(trimethylsilane) stands out due to its specific molecular arrangement, which imparts unique chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a compound of significant interest .

Properties

IUPAC Name

trimethyl(2-trimethylsilylsulfanylethylsulfanyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22S2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRFJNLREFDKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)SCCS[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199054
Record name 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane
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Molecular Weight

238.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51048-29-4
Record name 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane
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Record name 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane
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Record name 51048-29-4
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Record name 2,2,7,7-Tetramethyl-3,6-dithia-2,7-disilaoctane
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Record name 2,2,7,7-tetramethyl-3,6-dithia-2,7-disilaoctane
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Record name 2,2,7,7-TETRAMETHYL-3,6-DITHIA-2,7-DISILAOCTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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